Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate is a chemical compound with the linear formula C11H13N3O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H13N3O3 . The CAS Number for this compound is 882864-96-2 .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, including compounds similar to Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate, to evaluate their antimicrobial activity. Compounds synthesized through a series of chemical reactions exhibited significant antimicrobial activity against pathogens like Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, highlighting their potential as antimicrobial agents (Salahuddin et al., 2017).
Antineoplastic and Antifilarial Agents
A series of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives were synthesized and assessed for their antineoplastic and antifilarial activities. These compounds showed promising results in inhibiting the growth of cancer cells and demonstrated significant in vivo antifilarial activity against adult worms of various filarial species, offering a new class of potential antineoplastic and antifilarial agents (S. Ram et al., 1992).
Crystal Structure Analysis
Studies have also focused on the crystal structure analysis of benzimidazole derivatives, providing insights into their molecular conformations and the implications for their biological activities. One study reported the crystal structure of a closely related benzimidazole compound, contributing to a better understanding of the structural characteristics that influence their function as antihistaminic and antimicrobial agents (S. Ozbey et al., 2001).
Organic Synthesis Applications
This compound and its derivatives have been explored for their utility in organic synthesis. For example, they have been involved in reactions leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science, illustrating the versatility of these compounds in organic synthesis (H. M. Mohamed, 2021).
Antioxidant and Antimicrobial Activity
Further research into benzimidazole derivatives, including those related to this compound, has been conducted to evaluate their antioxidant and antimicrobial activities. Some studies have found these compounds to exhibit moderate to good activities, suggesting their potential use in treating oxidative stress-related conditions and infections (M. Youssef & M. A. Amin, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It’s worth noting that benzimidazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Benzimidazole derivatives, in general, have been found to interact with a wide range of biochemical pathways due to their diverse biological activities
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
ethyl 2-(6-methoxy-1H-benzimidazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(15)7-11-13-9-5-4-8(16-2)6-10(9)14-11/h4-6H,3,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZHEKIYOSUUEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38786-59-3 |
Source
|
Record name | ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.